4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
- It contains a benzamide core substituted with a bromine atom and a 5,6-dimethylbenzoxazole moiety.
- The compound’s structure is as follows:
C6H5C(O)N(C6H4Br)C(O)N(C7H7NO)
4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: is a chemical compound with the empirical formula CHBrNO and a molecular weight of 328.21 g/mol.
Preparation Methods
Reaction Conditions: The reaction typically occurs under mild conditions (room temperature or slightly elevated temperatures) in an organic solvent (e.g., DMF or toluene).
Industrial Production: While specific industrial methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: 4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various reactions, including nucleophilic substitutions, amidations, and other transformations.
Common Reagents: Palladium catalysts, boron reagents, and base (e.g., potassium carbonate) are commonly used.
Major Products: The major product of Suzuki–Miyaura coupling is the desired coupled product, where the bromine atom is replaced by the aryl boron group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: May find applications in materials science or as intermediates in drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It could interact with enzymes, receptors, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, brominated aryl compounds, and benzoxazole derivatives.
Uniqueness: The combination of the benzamide, bromine, and benzoxazole functionalities makes this compound unique.
Properties
Molecular Formula |
C22H17BrN2O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-10-19-20(11-14(13)2)27-22(25-19)16-4-3-5-18(12-16)24-21(26)15-6-8-17(23)9-7-15/h3-12H,1-2H3,(H,24,26) |
InChI Key |
DMWJRFBKMVVDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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